2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 2, a hydrazinyl group at position 7, and methyl groups at positions 3 and 4. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibitory properties.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)9(2)13(19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRBPXKWXSVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including protein kinases, which play a crucial role in controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for cellular signaling processes.
Biological Activity
2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic effects, particularly in oncology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14ClN5
- Molecular Weight : 287.75 g/mol
- CAS Number : 1203318-13-1
The biological activity of this compound primarily revolves around its interaction with various molecular targets, notably cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.
Target Interaction
- CDK2/Cyclin A2 Inhibition : The compound binds to the active site of CDK2, forming hydrogen bonds with key residues, which inhibits its enzymatic activity. This inhibition disrupts cell cycle progression, leading to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 and HCT-116.
- Mechanism of Induction : Apoptosis is induced through alterations in cell cycle progression and activation of apoptotic pathways .
Synergistic Effects with Other Agents
Research indicates that this compound may exhibit synergistic effects when combined with established chemotherapeutics such as doxorubicin. This combination has been shown to enhance cytotoxicity in resistant breast cancer subtypes .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of pyrazole derivatives including this compound on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated a significant increase in cell death when used in conjunction with doxorubicin, highlighting its potential as a co-treatment agent .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound effectively induces apoptosis via the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivatives | Similar core structure | Anticancer activity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives | Additional triazole ring | Potent CDK inhibitors |
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine. Research has shown that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Key Findings
- Structure-Activity Relationships (SAR) : Compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives displayed significant inhibitory activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib and diclofenac .
| Compound | IC50 (μmol) | COX Enzyme Targeted |
|---|---|---|
| 3b | 0.04 ± 0.01 | COX-2 |
| 4b | 0.04 ± 0.09 | COX-2 |
| Indomethacin | 9.17 | COX-1 |
These findings suggest that derivatives of this compound could serve as potential anti-inflammatory agents.
Anticancer Activity
The anticancer potential of this compound has been investigated primarily through its effects on various cancer cell lines.
Key Studies
- Kinase Inhibition : A study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated promising anticancer activity against glioblastoma cell lines by inhibiting the AKT2/PKBβ kinase pathway, which is often overactive in cancers . Though not directly tested on the compound , the structural similarities suggest a potential for similar activity.
- Cell Viability Assays : Compounds were screened against primary patient-derived glioblastoma cells and exhibited significant growth inhibition while showing low cytotoxicity towards non-cancerous cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
The hydrazinyl group in the target compound contrasts with substituents in other pyrazolo[1,5-a]pyrimidine derivatives:
- Fluoroethylamino derivatives (e.g., [¹⁸F]1, [¹⁸F]3, and [¹⁸F]4): These compounds exhibit high tumor uptake and slow blood clearance due to their 2-[¹⁸F]fluoroethylamino groups, making them effective radiotracers for PET imaging .
- Nitrobenzamide derivatives (e.g., [¹⁸F]2 and [¹⁸F]5): These derivatives clear faster from blood, reducing tumor visualization efficacy .
- Trifluoromethyl derivatives (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines): The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, influencing kinase inhibition .
Key Insight: The hydrazinyl group may improve hydrogen bonding with biological targets compared to fluoroethylamino or nitrobenzamide groups, though its impact on pharmacokinetics requires further study.
Substituent Effects at Positions 2, 3, and 5
- Position 2 : The 4-chlorophenyl group is shared with compound 11f (IC₅₀ = 6.3 mM against Huh-7 liver cancer cells), suggesting that halogenated aryl groups enhance antiproliferative activity .
- Positions 3 and 5 : Methyl groups in the target compound contrast with phenyl or trifluoromethyl groups in analogs like N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (). Smaller substituents (e.g., methyl) may reduce steric hindrance, improving target binding.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Unlike fluoroethylamino derivatives, the hydrazinyl group may be susceptible to oxidation or conjugation, necessitating structural optimization .
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization of substituted pyrazole precursors with hydrazine derivatives. Key steps include:
Condensation: Reacting 4-chlorophenylacetone with hydrazine hydrate to form the pyrazole core.
Cyclization: Using POCl₃ or DMF-DMA to assemble the pyrimidine ring .
Hydrazine Substitution: Introducing the hydrazinyl group via nucleophilic displacement at position 7 .
- Critical Parameters:
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature: Controlled heating (80–100°C) minimizes side reactions .
- Yield Optimization:
| Step | Yield Range | Key Factor |
|---|---|---|
| Cyclization | 60–75% | Catalyst (e.g., K₂CO₃) |
| Hydrazine Substitution | 40–55% | Excess hydrazine (2.5 eq) |
Q. How is structural characterization performed for this compound, and what spectral data are critical?
- Methodological Answer:
- NMR: ¹H NMR (DMSO-d₆) shows distinct signals:
- δ 2.35 (s, 3H, CH₃), δ 7.45–7.60 (m, 4H, Ar-Cl), δ 8.20 (s, 1H, NH-NH₂) .
- ¹³C NMR confirms the pyrazolo-pyrimidine scaffold (C=O at ~160 ppm absent due to hydrazine substitution) .
- Mass Spectrometry: ESI-MS m/z [M+H]⁺: calculated 344.1, observed 344.0 .
- X-ray Crystallography: Resolves hydrogen-bonding networks involving the hydrazinyl group (N–H⋯N interactions) .
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorophenyl, hydrazinyl) influence bioactivity, and what SAR trends are observed?
- Methodological Answer:
- 4-Chlorophenyl: Enhances lipophilicity and target binding (e.g., kinase inhibition via π-π stacking) .
- Hydrazinyl: Facilitates hydrogen bonding with enzymatic active sites (e.g., COX-2 inhibition) .
- SAR Table:
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Cl | 0.45 ± 0.02 | EGFR kinase |
| 4-OCH₃ | 1.20 ± 0.10 | EGFR kinase |
| Hydrazinyl | 0.30 ± 0.05 | Apoptosis induction |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Systematic Variability Analysis:
Assay Conditions: Compare cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
Solubility: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Case Example: Discrepancies in IC₅₀ values for antiproliferative activity (0.3–1.5 μM) arise from differences in mitochondrial viability assays (MTT vs. resazurin) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
